1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine

Alpha-1A Adrenergic Receptor Benign Prostatic Hyperplasia Urology

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)piperidine is a fully substituted 4-arylpiperidine building block that integrates a Boc-protected piperidine nitrogen, a cyano group, and a 2-CF₃-phenyl substituent at C-4. This precise architecture is critical for orthogonal diversification and imparts superior lipophilicity (LogP ~4.5), metabolic stability, and brain penetration. It is a direct precursor to alpha-1a-selective antagonists (>5-fold selectivity over 1b/1d subtypes) for BPH, potent AChE inhibitors, and serotonin/noradrenaline reuptake inhibitors. Using this exact intermediate avoids the pharmacokinetic liabilities of 3-CF₃ or des-CF₃ analogs, ensuring reproducible SAR and eliminating re-optimization cycles. The Boc group enables late-stage N-functionalization essential for CNS lead optimization. Procure this differentiated scaffold to accelerate your CNS drug discovery and focused library synthesis.

Molecular Formula C18H21F3N2O2
Molecular Weight 354.4 g/mol
CAS No. 634465-94-4
Cat. No. B1502796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine
CAS634465-94-4
Molecular FormulaC18H21F3N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-11H2,1-3H3
InChIKeySBUYVHFYNAXUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine (CAS 634465-94-4): A Differentiated Boc-Protected 4‑Arylpiperidine Scaffold


1‑Boc‑4‑cyano‑4‑(2‑trifluoromethylphenyl)‑piperidine is a fully substituted 4‑arylpiperidine building block that integrates a tert‑butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a cyano group, and a 2‑trifluoromethylphenyl substituent at the C‑4 position [REFS‑1]. Its structural features place it within a well‑characterized class of piperidine derivatives that exhibit functional activity at central nervous system targets, including alpha‑1 adrenergic receptors, acetylcholinesterase, and serotonin/noradrenaline transporters [REFS‑2][REFS‑3][REFS‑4].

Why 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine Cannot Be Interchanged with Generic 4‑Arylpiperidines


Simple 4‑arylpiperidines or unprotected 4‑cyano‑4‑phenylpiperidines lack the precise combination of substituents that dictate target engagement, selectivity, and downstream synthetic utility. The 2‑trifluoromethyl group profoundly influences lipophilicity and metabolic stability, while the Boc protecting group is essential for orthogonal synthetic manipulation [REFS‑1][REFS‑2]. In the alpha‑1a adrenergic receptor series, even minor alterations to the aryl ring or the nature of the C‑4 substituent drastically alter subtype selectivity and functional potency [REFS‑3]. Substituting this specific intermediate with a close analog (e.g., the 3‑CF₃ regioisomer or the des‑CF₃ phenyl derivative) would introduce uncharacterized pharmacokinetic liabilities or require complete re‑optimization of downstream structure‑activity relationships, rendering procurement of the exact building block critical for reproducibility.

Quantitative Evidence Differentiating 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine from Closest Analogs


Selective Alpha‑1A Adrenergic Receptor Antagonism: 2‑CF₃ Phenyl vs. Other Aryl Substitutions

The deprotected amine core, 4‑cyano‑4‑(2‑trifluoromethylphenyl)piperidine, is explicitly claimed as a selective alpha‑1a adrenergic receptor antagonist. The patent discloses that this compound exhibits nanomolar affinity for the alpha‑1a subtype and demonstrates at least a five‑fold selectivity window over the alpha‑1b and alpha‑1d subtypes [REFS‑1]. In contrast, related compounds in the same patent (e.g., 4‑cyano‑4‑(2‑methylphenyl)piperidine) display reduced selectivity, while the Boc‑protected precursor (the target compound) is the preferred synthetic intermediate for accessing this selective profile.

Alpha-1A Adrenergic Receptor Benign Prostatic Hyperplasia Urology

Functional Activity at CNS Targets: 4‑Cyano‑4‑(2‑trifluoromethylphenyl)piperidine Core vs. Unsubstituted Phenyl Analog

The 4‑cyano‑4‑(2‑trifluoromethylphenyl)piperidine core (when appropriately N‑substituted) is described in patent literature as an acetylcholinesterase inhibitor useful for senile dementia and attention deficit hyperactivity disorder [REFS‑1]. While specific IC₅₀ values for the exact target compound are not publicly disclosed, the patent establishes that the presence of a cyano group and a substituted aryl ring at C‑4 is essential for inhibitory activity. In contrast, the unsubstituted 4‑phenylpiperidine scaffold shows no meaningful acetylcholinesterase inhibition, highlighting the functional requirement for the 2‑CF₃‑phenyl‑cyano substitution pattern.

Acetylcholinesterase Inhibition Alzheimer's Disease CNS Disorders

Serotonin/Noradrenaline Reuptake Inhibition: 2‑CF₃ Substitution Enhances CNS Penetration Relative to Non‑Fluorinated Analogs

4‑Substituted piperidines bearing an aryl group with a trifluoromethyl substituent are claimed as inhibitors of serotonin and/or noradrenaline reuptake, with potential utility in depression, anxiety, and obsessive‑compulsive disorder [REFS‑1]. The trifluoromethyl group is well‑documented to increase lipophilicity and metabolic stability, which are critical for achieving adequate brain exposure [REFS‑2]. While direct comparative in vivo data for the target compound are not available, the class‑level advantage of the 2‑CF₃ substitution over non‑fluorinated phenyl analogs is a key driver of CNS drug design.

Antidepressant Monoamine Reuptake CNS Drug Discovery

Synthetic Orthogonality: Boc Protection Enables Regioselective Functionalization Not Possible with Unprotected Amine

The Boc group serves as an orthogonal protecting group for the piperidine nitrogen, allowing for selective functionalization at other positions (e.g., N‑alkylation, acylation, or cross‑coupling) without affecting the C‑4 substituents [REFS‑1]. The unprotected 4‑cyano‑4‑(2‑trifluoromethylphenyl)piperidine (CAS 191328‑19‑5) would undergo uncontrolled reactions at the secondary amine, limiting its utility in complex synthetic sequences. The Boc‑protected form therefore provides a strategic advantage in multi‑step synthesis, particularly when constructing diverse libraries of N‑substituted analogs for SAR exploration.

Medicinal Chemistry Organic Synthesis Building Blocks

High‑Value Research Applications for 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine (CAS 634465-94-4)


Synthesis of Selective Alpha‑1A Adrenergic Receptor Antagonists for Benign Prostatic Hyperplasia (BPH)

The 2‑trifluoromethylphenyl‑substituted piperidine core, accessible after Boc deprotection, serves as the key pharmacophore for alpha‑1a‑selective antagonists [REFS‑1]. Researchers developing next‑generation BPH therapeutics with reduced cardiovascular side effects (e.g., hypotension) can utilize this building block to rapidly access the differentiated 2‑CF₃‑aryl series, which demonstrates at least five‑fold selectivity over the alpha‑1b and alpha‑1d subtypes [REFS‑1].

Construction of CNS‑Penetrant Acetylcholinesterase Inhibitors for Alzheimer's Disease and ADHD

The 4‑cyano‑4‑(2‑trifluoromethylphenyl)piperidine scaffold, when further elaborated at the piperidine nitrogen, yields potent acetylcholinesterase inhibitors [REFS‑2]. The 2‑CF₃ group enhances brain penetration and metabolic stability, making this building block a preferred starting point for medicinal chemistry campaigns targeting cognitive disorders. The Boc group allows for late‑stage diversification, enabling rapid SAR exploration.

Development of Novel Antidepressants and Anxiolytics Targeting Monoamine Reuptake

4‑Arylpiperidines with a trifluoromethyl substituent are claimed to inhibit serotonin and/or noradrenaline reuptake, addressing depression, anxiety, and related CNS conditions [REFS‑3]. The 2‑CF₃‑phenyl motif is critical for achieving the desired balance of potency and pharmacokinetics. This Boc‑protected intermediate provides a versatile entry point for synthesizing focused libraries of N‑substituted analogs for in vivo evaluation.

Orthogonal Synthetic Elaboration in Complex Molecule Construction

The Boc protecting group enables chemists to perform selective reactions at other functional handles (e.g., the cyano group or the aryl ring) without interference from the piperidine nitrogen [REFS‑2]. This orthogonality is essential for constructing complex, densely functionalized piperidine derivatives found in advanced pharmaceutical candidates and natural product analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.